![molecular formula C6H7N3S B2819198 Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- CAS No. 19475-16-2](/img/structure/B2819198.png)
Propanedinitrile, 2-[(methylamino)(methylthio)methylene]-
描述
Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- is an organic compound with the molecular formula C6H6N2S2 It is known for its unique structure, which includes both nitrile and thioether functional groups
准备方法
Synthetic Routes and Reaction Conditions
Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- can be synthesized through several methods. One common approach involves the reaction of malononitrile with methylamine and methylthiol under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of propanedinitrile, 2-[(methylamino)(methylthio)methylene]- may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
化学反应分析
Types of Reactions
Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
科学研究应用
Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism by which propanedinitrile, 2-[(methylamino)(methylthio)methylene]- exerts its effects involves interactions with various molecular targets. The nitrile and thioether groups can participate in binding and modifying biological molecules, influencing pathways related to enzyme activity and protein function.
相似化合物的比较
Similar Compounds
- Propanedinitrile, 2-[amino(methylthio)methylene]-
- Propanedinitrile, 2-[(methylthio)methylene]-
Uniqueness
Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- is unique due to the presence of both a methylamino and a methylthio group, which confer distinct reactivity and potential applications compared to similar compounds. This dual functionality allows for a broader range of chemical transformations and interactions.
属性
IUPAC Name |
2-[methylamino(methylsulfanyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-9-6(10-2)5(3-7)4-8/h9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJLKSMNSNUNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C(C#N)C#N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
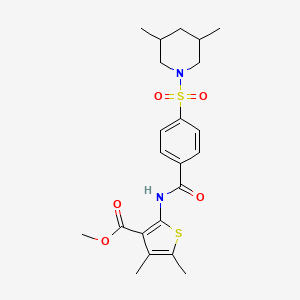
![5-(4-ethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2819116.png)
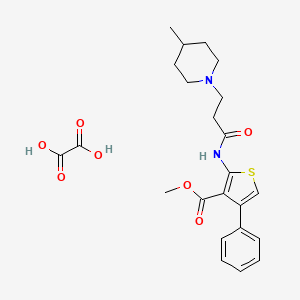
![N-(5-acetamido-2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2819124.png)
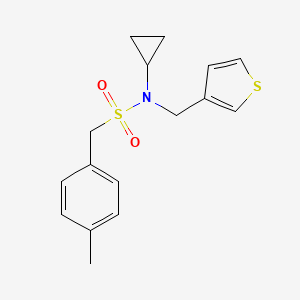
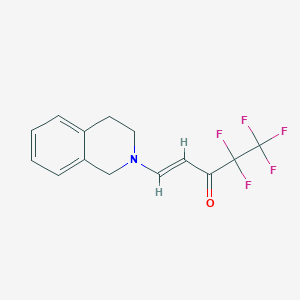
![4-tert-butyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2819127.png)
![3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid](/img/structure/B2819128.png)
![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2819129.png)
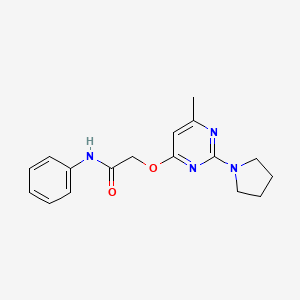
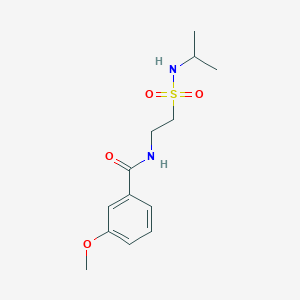
![3,8-bis(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2819134.png)
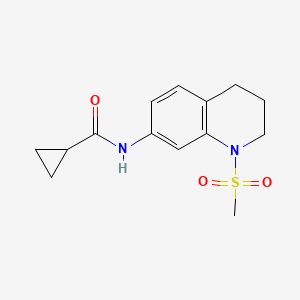
![(E)-ethyl 4-((4-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2819137.png)
